4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
Overview
Description
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is a chemical compound with the molecular formula C10H17N3O2. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with an oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds .
Scientific Research Applications
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
- 4-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine
- 4-[(5-Chloro-1,2,4-oxadiazol-3-yl)methoxy]piperidine
Uniqueness
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a piperidine derivative with an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 220.23 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.
- Receptor Interaction : It can interact with various receptors in the body, modulating their activity and influencing physiological responses.
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:
- Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer : Studies demonstrate that oxadiazole derivatives can inhibit tumor growth in several cancer cell lines.
- Anti-inflammatory : Some compounds exhibit properties that reduce inflammation.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against bacteria and fungi |
Anticancer | Inhibits growth in various cancer cell lines |
Anti-inflammatory | Reduces inflammation in preclinical models |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Activity : A study demonstrated that compounds containing the oxadiazole ring showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.76 µM to 9.27 µM .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of related oxadiazole compounds, showing effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could act as inhibitors for key enzymes like carbonic anhydrase and histone deacetylases, which are implicated in cancer progression .
Safety and Toxicology
While exploring the biological activities of this compound, safety profiles must be considered. Preliminary data suggest potential toxicity upon inhalation or skin contact; thus, appropriate handling measures are recommended .
Properties
IUPAC Name |
5-ethyl-3-(piperidin-4-yloxymethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-10-12-9(13-15-10)7-14-8-3-5-11-6-4-8/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDDJQBFBPEELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)COC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251082-22-0 | |
Record name | 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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